(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
Description
BenchChem offers high-quality (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[1-[3-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O6S2/c1-3-34-18(29)13-15-20(30)24-7-9-26(15)19-14(21(31)27-8-5-4-6-17(27)25-19)12-16-22(32)28(10-11-33-2)23(35)36-16/h4-6,8,12,15H,3,7,9-11,13H2,1-2H3,(H,24,30)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJDOSULMKQUQW-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that contribute to its biological activity:
- Thiazolidinone moiety : Known for various pharmacological activities, including anti-inflammatory and anti-cancer properties.
- Pyrido[1,2-a]pyrimidine ring : Associated with inhibition of various enzymes and receptors.
Antimicrobial Activity
Research has indicated that compounds similar to (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 4-Oxo-thiazolidine derivatives | Antimicrobial | |
| Quinazolinone derivatives | Antituberculosis |
Antitumor Activity
The compound has been evaluated for its antitumor activity. Studies suggest that derivatives containing thiazolidine or pyrimidine rings can inhibit tumor cell proliferation:
- Mechanism : Inhibition of myeloperoxidase (MPO), an enzyme implicated in tumor progression.
- Case Study : A derivative showcased a 70% inhibition rate against specific cancer cell lines in vitro .
Neuroprotective Effects
Preliminary studies have shown that similar compounds can exhibit neuroprotective effects:
| Study | Findings | Reference |
|---|---|---|
| Neuroprotection in ischemic models | Reduced neuronal death | |
| Anticonvulsant properties in animal models | Significant seizure reduction |
The biological activity of (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as MPO, affecting oxidative stress pathways.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The thiazolidine moiety contributes to the compound's ability to scavenge free radicals.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate. For instance, derivatives of thiazolidinones have shown significant efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Activity
The compound has been investigated for its potential as an anti-inflammatory agent. Similar thiazolidinone derivatives have demonstrated inhibitory effects on pro-inflammatory cytokines, suggesting that (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate may act on pathways involving cyclooxygenase or lipoxygenase enzymes, which are critical in the inflammatory response .
Anticancer Potential
Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the pyrimidine and piperazine rings may enhance interactions with DNA or RNA, leading to inhibition of cell proliferation. Molecular docking studies have suggested that these compounds can bind effectively to targets involved in cancer cell signaling pathways .
Synthesis and Characterization
The synthesis of (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-y)acetate involves multi-step reactions typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a related thiazolidinone derivative against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results indicated significant zones of inhibition compared to control samples, supporting the potential application of (Z)-ethyl 2-(1-(3...acetate as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that a thiazolidinone derivative inhibited the production of TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS). This suggests that compounds like (Z)-ethyl 2-(1-(3...acetate could be developed into therapeutic agents for inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
